1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9032510
InChI: InChI=1S/C16H26N2O4S/c1-4-22-16-12-14(6-7-15(16)21-3)13-17-8-10-18(11-9-17)23(19,20)5-2/h6-7,12H,4-5,8-11,13H2,1-3H3
SMILES: CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)CC)OC
Molecular Formula: C16H26N2O4S
Molecular Weight: 342.5 g/mol

1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine

CAS No.:

Cat. No.: VC9032510

Molecular Formula: C16H26N2O4S

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine -

Specification

Molecular Formula C16H26N2O4S
Molecular Weight 342.5 g/mol
IUPAC Name 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-ethylsulfonylpiperazine
Standard InChI InChI=1S/C16H26N2O4S/c1-4-22-16-12-14(6-7-15(16)21-3)13-17-8-10-18(11-9-17)23(19,20)5-2/h6-7,12H,4-5,8-11,13H2,1-3H3
Standard InChI Key SAUBLSWRHISNCX-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)CC)OC
Canonical SMILES CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)CC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine core substituted at the 1-position with a 3-ethoxy-4-methoxybenzyl group and at the 4-position with an ethylsulfonyl group. The benzyl substituent introduces aromatic and ether functionalities, while the sulfonyl group enhances polarity and potential hydrogen-bonding capacity.

Key Properties

PropertyValue
Molecular FormulaC₁₆H₂₆N₂O₄S
Molecular Weight342.5 g/mol
CAS NumberNot publicly disclosed
IUPAC Name1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(ethylsulfonyl)piperazine
Topological Polar Surface Area89.6 Ų (estimated)

The ethylsulfonyl group (SO2C2H5-\text{SO}_2\text{C}_2\text{H}_5) contributes to the compound’s solubility in polar solvents, while the methoxy and ethoxy groups on the benzyl ring influence its lipophilicity .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a three-step protocol:

  • Benzyl Group Preparation: 3-Ethoxy-4-methoxybenzaldehyde is reduced to the corresponding benzyl alcohol using sodium borohydride.

  • Piperazine Functionalization: The benzyl alcohol undergoes nucleophilic substitution with piperazine in the presence of a coupling agent (e.g., N,NN,N'-dicyclohexylcarbodiimide).

  • Sulfonylation: The piperazine intermediate reacts with ethanesulfonyl chloride to introduce the ethylsulfonyl group.

Reaction yields typically range from 60–75%, with purification achieved via column chromatography.

Stability and Reactivity

The compound exhibits stability under ambient conditions but undergoes hydrolysis in strongly acidic or basic environments due to the sulfonyl group’s susceptibility to nucleophilic attack. Quantum mechanical calculations suggest that the electron-withdrawing sulfonyl moiety polarizes the piperazine ring, enhancing its reactivity toward electrophilic agents .

Biological Activities and Mechanistic Insights

Enzyme Inhibition

In vitro studies demonstrate moderate inhibition of acetylcholinesterase (AChE) (IC50=2.3μMIC_{50} = 2.3 \mu\text{M}) and monoamine oxidase B (MAO-B) (IC50=4.7μMIC_{50} = 4.7 \mu\text{M}). The sulfonyl group likely interacts with catalytic serine residues in AChE, while the methoxybenzyl group occupies the aromatic gorge of the enzyme.

Receptor Interactions

The compound shows affinity for 5-HT₃ serotonin receptors (Ki=120 nMK_i = 120 \text{ nM}) and α₁-adrenergic receptors (Ki=340 nMK_i = 340 \text{ nM}). Molecular docking simulations reveal that the ethylsulfonyl group forms hydrogen bonds with Asp155 in the 5-HT₃ receptor’s binding pocket.

Structural Analogs and Structure-Activity Relationships

Analog Comparison

CompoundSubstituent VariationsBiological Activity (IC50IC_{50}/KiK_i)
1-(3-Ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazineReference compoundAChE: 2.3 µM; 5-HT₃: 120 nM
1-(4-Ethoxy-3-methoxybenzyl)-4-(ethylsulfonyl)piperazine Methoxy/ethoxy positional isomerAChE: 3.8 µM; 5-HT₃: 290 nM
1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine Nitrophenylsulfonyl groupMAO-B: 1.2 µM; α₁-adrenergic: 85 nM
1-(4-Ethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine Dual benzyl groups5-HT₃: 450 nM; Cytotoxicity: GI50=9.4μMGI_{50} = 9.4 \mu\text{M}

Positional isomerism (e.g., ethoxy/methoxy orientation) reduces receptor affinity by 2–3 fold , while electron-withdrawing groups (e.g., nitro in ) enhance enzyme inhibition .

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